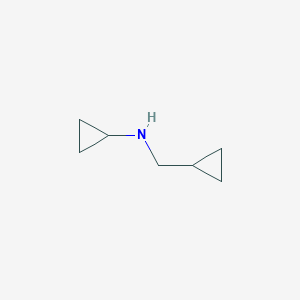
4-Chloro-5,8-difluoroquinoline
Overview
Description
4-Chloro-5,8-difluoroquinoline is a chemical compound with the molecular formula C9H4ClF2N and a molecular weight of 199.58 g/mol . It belongs to the class of fluorinated building blocks and halogenated heterocycles . Quinolines are heterocyclic compounds containing a benzene ring fused to a pyridine ring, and the chlorine and fluorine substitutions in this compound contribute to its unique properties.
Synthesis Analysis
The synthesis of 4-Chloro-5,8-difluoroquinoline involves specific chemical reactions. While I don’t have access to specific synthetic procedures, researchers typically employ methods such as halogenation , fluorination , and cyclization to obtain this compound. Further exploration of scientific literature would provide detailed synthetic routes .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5,8-difluoroquinoline consists of a quinoline core with chlorine and fluorine substituents at specific positions. The arrangement of atoms and bond angles significantly influences its chemical behavior and reactivity. Researchers often use techniques like X-ray crystallography or NMR spectroscopy to elucidate the precise structure .
Scientific Research Applications
Building Blocks in Chemical Synthesis
“4-Chloro-5,8-difluoroquinoline” is used as a building block in chemical synthesis . It is part of a collection of unique chemicals provided to early discovery researchers .
Fluorinated Quinolines
Fluorinated quinolines, including “4-Chloro-5,8-difluoroquinoline”, have been the subject of extensive research over the past 10-15 years . They are synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations .
Biological Activity
Fluorinated quinolines, such as “4-Chloro-5,8-difluoroquinoline”, have shown remarkable biological activity . They have been used as a basic structure for the search of synthetic antimalarial drugs .
Enzyme Inhibitors
Quinolines, including fluorinated ones like “4-Chloro-5,8-difluoroquinoline”, have been found to inhibit various enzymes . This property has led to their use in the development of antibacterial, antineoplastic, and antiviral drugs .
Agriculture
Fluorinated quinolines have found application in agriculture . While the specific uses of “4-Chloro-5,8-difluoroquinoline” in this field are not detailed, it is likely that it shares similar applications with other fluorinated quinolines .
Liquid Crystals
Fluorinated quinolines, including “4-Chloro-5,8-difluoroquinoline”, are used as components for liquid crystals . These materials have a variety of applications, including in displays and sensors .
Cyanine Dyes
Quinolines form the basis of cyanine dyes . Given the unique properties of “4-Chloro-5,8-difluoroquinoline”, it may also be used in the production of these dyes .
Commercial Production
The commercial production of various products often involves the use of quinolines . As a fluorinated quinoline, “4-Chloro-5,8-difluoroquinoline” likely shares similar applications .
properties
IUPAC Name |
4-chloro-5,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-5-3-4-13-9-7(12)2-1-6(11)8(5)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRUXKPHJQFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656133 | |
| Record name | 4-Chloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,8-difluoroquinoline | |
CAS RN |
874781-04-1 | |
| Record name | 4-Chloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 874781-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1486472.png)



![2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1486478.png)
![N-[3-(morpholin-4-yl)propyl]thiolan-3-amine](/img/structure/B1486481.png)


![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)
![4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1486488.png)


